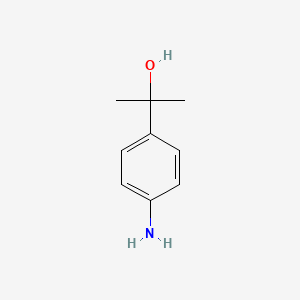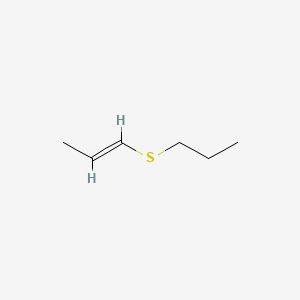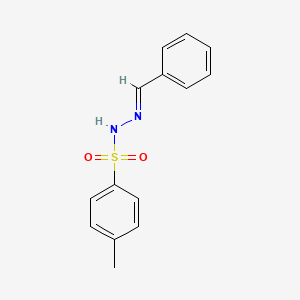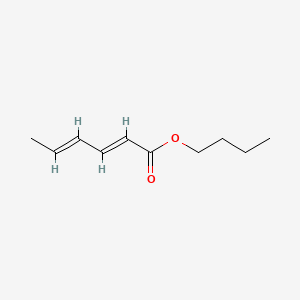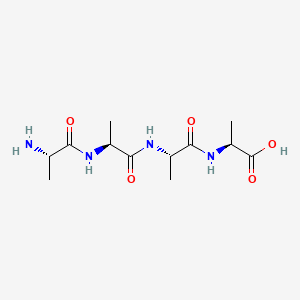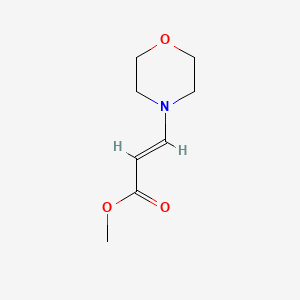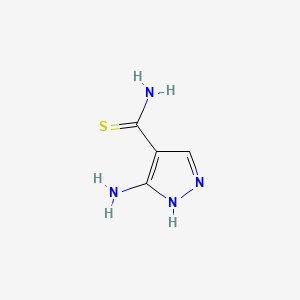
5-amino-1H-pyrazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1H-pyrazole-4-carbothioamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The pyrazole core is a common motif in various pharmaceuticals and agrochemicals, and the introduction of a carbothioamide group can further enhance the biological properties of these molecules.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with carbothioamide groups, has been explored through various synthetic routes. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been reported, which involves a selective Sandmeyer reaction on diaminopyrazole, leading to good yields of the desired products . Additionally, N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been synthesized through cyclization reactions and the reaction of cyanophenyl acetic acid hydrazide with isothiocyanate . These methods provide versatile approaches to access a variety of pyrazole carbothioamide derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole carbothioamide derivatives has been elucidated using techniques such as X-ray diffraction analysis. For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been characterized, revealing a three-dimensional network formed by intermolecular hydrogen bonds and C-H...Cg interactions . Similarly, the structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been determined, showing an envelope conformation of the pyrazoline ring and various intermolecular hydrogen bonding interactions .
Chemical Reactions Analysis
The reactivity of pyrazole carbothioamide derivatives can be inferred from their synthesis and structural properties. The presence of amino and carbothioamide groups in these molecules suggests that they can participate in various chemical reactions, such as nucleophilic substitution or addition reactions, which can be exploited to further modify the core structure or to attach various functional groups, enhancing their potential for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbothioamide derivatives are closely related to their molecular structure. The intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the solubility, melting point, and crystal packing of these compounds. Spectroscopic methods, including NMR and mass spectroscopy, have been used to characterize new pyrazole derivatives, providing insights into their chemical properties and aiding in the identification of these compounds . The biological investigations of these compounds, which are currently underway, will further contribute to our understanding of their properties and potential uses.
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Applications
5-Amino-1H-pyrazole-4-carbothioamide derivatives have been synthesized and shown to possess significant antibacterial activities. For instance, novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives exhibited promising antibacterial effects (Pitucha et al., 2010). Additionally, some derivatives have shown potential in anticancer research, particularly against various human cancer cell lines. This was demonstrated through the synthesis and evaluation of pyrazole-1-carbothioamide nucleosides, which indicated significant antiproliferative activity (Radwan et al., 2019).
Spectroscopic Analysis and Molecular Docking
The compound has been a subject of extensive spectroscopic analysis. Infrared, Raman, and NMR spectra of solid 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide have been measured and analyzed, providing valuable insights into its structural and conformational properties (Mohamed et al., 2011). Molecular docking studies have also been utilized to understand the interactions of more active compounds with specific targets, particularly in the context of their antimicrobial and anticancer potentials.
Applications in Material Science
The compound has found applications in material science, particularly in corrosion inhibition and as an antioxidant for lubricating oil. A study on the inhibition of mild steel corrosion in an acidic medium by a newly synthesized pyrazole carbothioamide heterocycle demonstrated its effectiveness in protecting metal surfaces (Boudjellal et al., 2020). Additionally, derivatives of this compound have been used as antioxidant additives for lubricating oil, showing good antioxidant activities (Fadda et al., 2019).
Antidepressant Activity
Some derivatives have shown potential antidepressant activity. For example, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening, with promising results (Mathew et al., 2014).
Direcciones Futuras
The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . With the aim to fill this gap, the present review focuses on aminopyrazole-based compounds studied as active agents in different therapeutic areas . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Propiedades
IUPAC Name |
5-amino-1H-pyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNWVXHINBCSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1H-pyrazole-4-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

